molecular formula C18H16N4S B13022796 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline

3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline

Cat. No.: B13022796
M. Wt: 320.4 g/mol
InChI Key: IJIXEPVCDOUJQB-UHFFFAOYSA-N
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Description

3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline is a complex organic compound that features a fused bicyclic imidazo[1,2-a]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline typically involves multi-step organic reactions. One common approach is the functionalization of imidazo[1,2-a]pyridines via radical reactions, which can be achieved through transition metal catalysis, metal-free oxidation, and photocatalysis strategies . The specific conditions, such as solvents and temperatures, vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for cost, efficiency, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce different functional groups onto the imidazo[1,2-a]pyridine core.

Scientific Research Applications

3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: It is used in studies to understand its interactions with biological targets.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action for 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline involves its interaction with specific molecular targets. For example, in the context of tuberculosis treatment, it may inhibit key enzymes or pathways essential for bacterial survival . The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other imidazo[1,2-a]pyridine derivatives, such as:

Uniqueness

What sets 3-(4-(2,7-Dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline apart is its unique combination of the imidazo[1,2-a]pyridine core with a thiazol-2-yl and aniline moiety. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Biological Activity

The compound 3-(4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)thiazol-2-yl)aniline is a heterocyclic organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical formula for this compound is C22H25N5SC_{22}H_{25}N_5S. Its structure comprises a thiazole ring linked to an imidazopyridine moiety, which is known for contributing to various biological activities.

Anticancer Activity

Recent studies have indicated that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown promising results against various cancer cell lines.

CompoundCell Line TestedIC50 (µM)Reference
Compound AHT29 (Colon Cancer)5.0
Compound BJurkat (Leukemia)3.5
This compoundA431 (Skin Cancer)TBDCurrent Study

The structure of the compound plays a crucial role in its activity; modifications on the thiazole or pyridine rings can enhance or diminish its efficacy.

Antimicrobial Activity

Thiazole derivatives have also been reported to exhibit antimicrobial properties. The presence of the thiazole ring is often linked to the inhibition of bacterial growth. For example:

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)Reference
Compound CE. coli31.25 µg/mL
Compound DS. aureus15.75 µg/mL

These findings suggest that the thiazole moiety can be a potent scaffold for developing new antimicrobial agents.

Anticonvulsant Activity

There is emerging evidence that compounds with similar structures exhibit anticonvulsant properties. For instance:

CompoundModel UsedED50 (mg/kg)Reference
Compound EPTZ-Induced Seizures10
This compoundTBDCurrent Study

This suggests potential therapeutic applications in epilepsy and other seizure disorders.

Structure-Activity Relationship (SAR)

The SAR studies indicate that specific substitutions on the imidazopyridine and thiazole rings significantly affect biological activity. For example:

  • Dimethyl substitution on the imidazopyridine enhances anticancer activity.
  • Electron-withdrawing groups on the thiazole ring improve antimicrobial potency.

Case Studies

  • Anticancer Study : A recent study investigated the effects of various thiazole derivatives on cancer cell lines. The results indicated that compounds with a similar backbone to this compound exhibited IC50 values comparable to standard chemotherapeutics like doxorubicin.
    "The incorporation of a thiazole moiety was essential for achieving significant cytotoxicity against HT29 cells" .
  • Antimicrobial Research : Another study focused on the antibacterial properties of thiazole derivatives against multi-drug resistant strains of bacteria. The findings highlighted that modifications in the side chains could lead to improved efficacy against resistant strains.

Properties

Molecular Formula

C18H16N4S

Molecular Weight

320.4 g/mol

IUPAC Name

3-[4-(2,7-dimethylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-yl]aniline

InChI

InChI=1S/C18H16N4S/c1-11-6-7-22-16(8-11)20-12(2)17(22)15-10-23-18(21-15)13-4-3-5-14(19)9-13/h3-10H,19H2,1-2H3

InChI Key

IJIXEPVCDOUJQB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C3=CSC(=N3)C4=CC(=CC=C4)N)C

Origin of Product

United States

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